![molecular formula C17H21NO4 B2384734 N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 2034403-43-3](/img/structure/B2384734.png)
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that features a benzofuran core linked to a tetrahydropyran moiety via a hydroxypropyl chain
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzofuran-2-carboxylic acid and tetrahydro-2H-pyran-4-ylmethanol.
Step 1: The benzofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.
Step 2: The acid chloride is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as triethylamine to form the ester intermediate.
Step 3: The ester is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Step 4: The alcohol is then oxidized to the aldehyde using pyridinium chlorochromate.
Step 5: The aldehyde undergoes a reductive amination with benzofuran-2-carboxamide in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as Jones reagent.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Jones reagent, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Ethers.
Mecanismo De Acción
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparación Con Compuestos Similares
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-2-yl)propyl)benzofuran-2-carboxamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-6-yl)propyl)benzofuran-2-carboxamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-5-yl)propyl)benzofuran-2-carboxamide
Comparison:
- Structural Differences: The position of the tetrahydropyran ring attachment varies among these compounds, which can influence their chemical reactivity and biological activity.
- Uniqueness: The specific positioning of the tetrahydropyran ring in N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide may confer unique properties in terms of stability, solubility, and interaction with biological targets.
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(12-6-9-21-10-7-12)5-8-18-17(20)16-11-13-3-1-2-4-15(13)22-16/h1-4,11-12,14,19H,5-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRIUGHGPSAOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
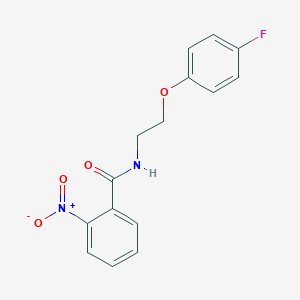
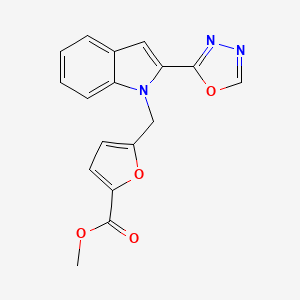
![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)
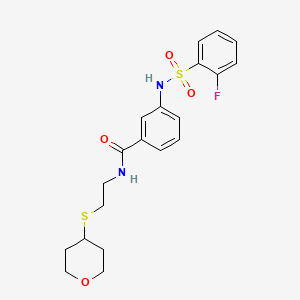
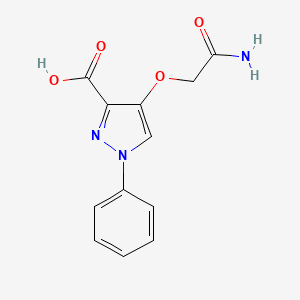
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)
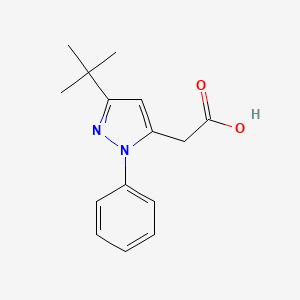
![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
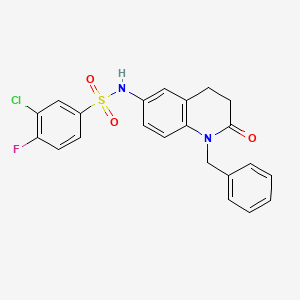
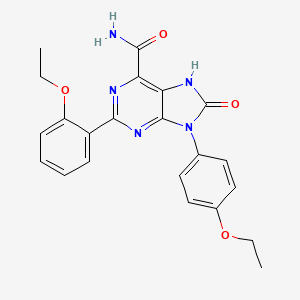
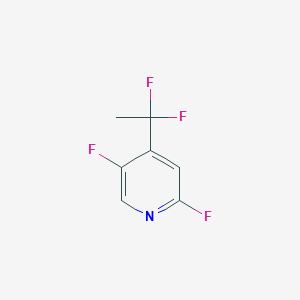
![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2384673.png)
